

Application Notes and Protocols for In Vivo Studies with PF-04217903

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	PF-04217903				
Cat. No.:	B1663016	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation and in vivo use of **PF-04217903**, a potent and highly selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.

Introduction

PF-04217903 is an orally bioavailable, ATP-competitive inhibitor of c-Met kinase, a key driver in tumor cell proliferation, survival, migration, invasion, and angiogenesis.[1][2] With over 1,000-fold selectivity for c-Met compared to a large panel of other kinases, it is one of the most selective c-Met inhibitors identified.[3][4] Dysregulation of the c-Met signaling pathway, often through MET gene amplification or an autocrine loop involving its ligand, hepatocyte growth factor (HGF), is implicated in a variety of human cancers.[3][5] **PF-04217903** has demonstrated significant anti-tumor and anti-angiogenic properties in preclinical in vitro and in vivo models, making it a valuable tool for cancer research.[2][3]

Mechanism of Action

PF-04217903 selectively binds to the ATP-binding site of c-Met, preventing its phosphorylation and subsequent activation. This blockade disrupts downstream signaling cascades, including the RAS/MAPK and PI3K/Akt pathways, which are crucial for cancer cell growth and survival. By inhibiting c-Met, **PF-04217903** can induce apoptosis and inhibit proliferation in tumor cells that are dependent on this pathway.[1][5]

Quantitative Data Summary

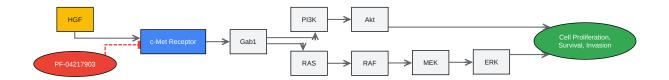
The following tables summarize the in vitro potency and in vivo anti-tumor efficacy of **PF-04217903** in various cancer models.

Table 1: In Vitro Activity of PF-04217903

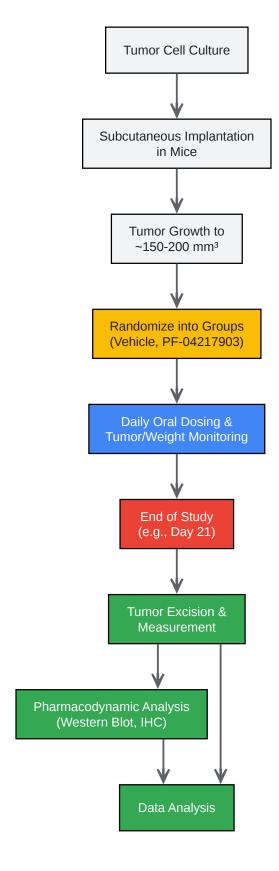
Cell Line	Cancer Type	Target	IC50 (nM)	Assay Type
GTL-16	Gastric Carcinoma	c-Met Amplified	12	Cell Proliferation
H1993	NSCLC	c-Met Amplified	30	Cell Proliferation
GTL-16	Gastric Carcinoma	c-Met Amplified	31	Apoptosis (ssDNA)
NCI-H441	Lung Carcinoma	c-Met Overexpressing	7-12.5	Cell Migration/Invasio n
HT29	Colon Carcinoma	c-Met Overexpressing	7-12.5	Cell Migration/Invasio n
HUVEC	Endothelial Cells	HGF-stimulated	4.6	c-Met Phosphorylation
HUVEC	Endothelial Cells	HGF-stimulated	12	Cell Survival
HUVEC	Endothelial Cells	HGF-stimulated	7	Apoptosis
HUVEC	Endothelial Cells	HGF-stimulated	27	Matrigel Invasion

Data compiled from multiple sources.[5][6][7][8]

Table 2: In Vivo Efficacy of PF-04217903 in Xenograft Models


Xenograft Model	Cancer Type	Dose (mg/kg, p.o.)	Dosing Schedule	Tumor Growth Inhibition
GTL-16	Gastric Carcinoma	1-30	Daily for 16 days	Dose-dependent
U87MG	Glioblastoma	3, 10, 30	Daily for 10 days	Dose-dependent
HT29	Colon Carcinoma	Not Specified	Not Specified	38%
SW620	Colon Carcinoma	Not Specified	25 days	Significant Inhibition

Data compiled from multiple sources.[3][4][5][6][8]


Signaling Pathway

The diagram below illustrates the c-Met signaling pathway and the point of inhibition by **PF-04217903**.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Sensitivity of selected human tumor models to PF-04217903, a novel selective c-Met kinase inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PF-04217903 phenolsulfonate | c-Met kinase inhibitor | HGFR inhibitor | CAS 1159490-85-3 | InvivoChem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Studies with PF-04217903]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663016#preparing-pf-04217903-for-in-vivo-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com